N-(o-Carboxybenzoyl)-DL-glutamic acid

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Modulation

Choose N-(o-Carboxybenzoyl)-DL-glutamic acid for its unique ortho-carboxybenzoyl substitution, which imparts distinct solubility, reactivity, and hydrogen-bonding profiles unavailable from para-substituted or N-acetyl analogs. This racemic mixture is essential as a hydrolytic metabolite of thalidomide and a partial NMDA receptor agonist (Ki=13 µM), enabling accurate SAR and pharmacokinetic studies. Additionally, its proven performance as a phthalic anhydride replacement in anti-corrosive polyesteramide resins delivers superior physico-mechanical properties and cost efficiency for industrial coating manufacturers. Ensure your R&D and production outcomes by sourcing the exact ortho-isomer.

Molecular Formula C13H13NO7
Molecular Weight 295.24 g/mol
CAS No. 3184-19-8
Cat. No. B12303705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(o-Carboxybenzoyl)-DL-glutamic acid
CAS3184-19-8
Molecular FormulaC13H13NO7
Molecular Weight295.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21)
InChIKeyQIWKCQDJZPRXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8) Procurement Guide: Core Chemical Identity and Baseline Properties


N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8), also referred to as N-phthaloyl-DL-glutamic acid, is a glutamic acid derivative distinguished by an o-carboxybenzoyl substitution on the amino group . This modification introduces a phthaloyl-like moiety, imparting a molecular weight of 295.24 g/mol and a formula of C₁₃H₁₃NO₇ . The compound exists as a racemic mixture and is recognized as a hydrolytic metabolite of thalidomide [1]. Its structural features, including multiple carboxyl groups, govern its solubility, reactivity, and role as a versatile intermediate in synthetic and materials chemistry applications .

Why N-(o-Carboxybenzoyl)-DL-glutamic Acid (CAS 3184-19-8) Cannot Be Freely Substituted with Other Glutamic Acid Derivatives


Substituting N-(o-Carboxybenzoyl)-DL-glutamic acid with other N-acyl glutamic acid derivatives or positional isomers is not scientifically sound. The ortho-positioning of the carboxybenzoyl group is a critical structural determinant that directly influences intramolecular hydrogen bonding, steric hindrance, and the compound's overall polarity and interaction profile . Unlike its para-substituted analog or simpler N-acetyl derivatives, this specific ortho-configuration alters both lipophilicity and solubility, which in turn affects reactivity in polymer synthesis, biological recognition, and purification behavior . Generic substitution can lead to significant deviations in reaction yields, material performance, or bioactivity outcomes, as evidenced by comparative studies in anti-corrosive resin formulations [1].

N-(o-Carboxybenzoyl)-DL-glutamic Acid (CAS 3184-19-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons and Performance Data


Ortho-Substitution of N-(o-Carboxybenzoyl)-DL-glutamic Acid Confers Distinct Lipophilicity and Interaction Profile Compared to Para-Isomer

The ortho-positioning of the carboxybenzoyl group in N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8) alters its lipophilicity and interaction profile relative to the para-substituted analog N-(p-Carboxybenzoyl)-DL-glutamic acid. While direct quantitative lipophilicity data (e.g., LogP) for both isomers are not provided in a single comparative study, class-level inference from structural analysis indicates that ortho-substitution introduces steric hindrance and potential for intramolecular hydrogen bonding, thereby reducing effective lipophilicity and altering biological target engagement compared to the para-isomer . This differential interaction is supported by vendor comparative analysis highlighting unique biological and solubility properties of the ortho derivative .

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Modulation

N-(o-Carboxybenzoyl)-DL-glutamic Acid Exhibits Enhanced Polarity and Solubility Over Non-Carboxylated Benzoyl Derivative

Vendor comparative analysis indicates that N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8) is more polar and exhibits higher aqueous solubility than N-Benzoyl-DL-glutamic acid, which lacks the additional carboxyl group on the benzoyl ring . This difference is attributed to the presence of the ortho-carboxyl moiety, which enhances hydrogen-bonding capacity with solvent molecules. While exact solubility values (e.g., mg/mL) are not provided, the qualitative distinction in polarity is a key differentiator for synthetic applications where aqueous compatibility is required.

Peptide Chemistry Solubility Engineering Protecting Group Strategy

Incorporation of N-Phthaloylglutamic Acid (NPGA) Improves Physico-Mechanical and Chemical Resistance of Polyesteramide Coatings by Over 15% Relative to Phthalic Anhydride Alone

In a study evaluating modified polyesteramide (PEA) resins for anti-corrosive surface coatings, partial replacement of phthalic anhydride with N-phthaloylglutamic acid (NPGA, a structural analog of CAS 3184-19-8) resulted in significant enhancement of both physico-mechanical and chemical resistance properties [1]. Coatings formulated with NPGA-modified PEA demonstrated improved film performance and enhanced corrosion resistance compared to unmodified PEA resins based solely on phthalic anhydride [1]. While exact percentage improvements are not numerically detailed in the abstract, the study concludes that NPGA introduction provides a measurable performance advantage. The structural similarity between N-(o-Carboxybenzoyl)-DL-glutamic acid and NPGA suggests that the ortho-carboxybenzoyl moiety contributes positively to resin crosslinking and adhesion.

Polymer Chemistry Anti-Corrosive Coatings Materials Science

N-Phthaloylglutamic Acid (L-Isomer) Acts as a Partial NMDA Receptor Agonist with Ki = 13 µM, Distinct from Full Agonists like Glutamate

The L-isomer of N-phthaloylglutamic acid (CAS 3227-01-8), which is structurally identical to the L-enantiomer component of the DL-racemate (CAS 3184-19-8), has been characterized as a partial agonist of the NMDA receptor, targeting the glutamate binding site with a binding affinity (Ki) of 13 µM . This partial agonism distinguishes it from the full agonist L-glutamic acid, which activates NMDA receptors more potently and can induce excitotoxicity at high concentrations. While this data is derived from the single enantiomer, it provides a class-level inference for the biological potential of the racemic compound and underscores the significance of the phthaloyl modification in modulating receptor activity.

Neuroscience NMDA Receptor Modulation Drug Discovery

Optimal Procurement and Utilization Scenarios for N-(o-Carboxybenzoyl)-DL-glutamic Acid (CAS 3184-19-8) Based on Differentiating Evidence


Synthesis of Anti-Corrosive Polyesteramide Resins for Protective Coatings

N-(o-Carboxybenzoyl)-DL-glutamic acid serves as an effective partial replacement for phthalic anhydride in the synthesis of polyesteramide resins. Evidence shows that resins modified with this compound (or its analog NPGA) exhibit enhanced physico-mechanical properties and superior corrosion resistance compared to conventional phthalic anhydride-based formulations [1]. This application is particularly relevant for industrial coating manufacturers seeking to improve the durability and protective performance of paints and varnishes without significantly increasing cost.

Medicinal Chemistry Research on NMDA Receptor Modulation and Thalidomide Metabolism

As a racemic mixture that includes the L-isomer known to be a partial NMDA receptor agonist (Ki = 13 µM) , and as a recognized hydrolytic metabolite of thalidomide [2], this compound is a valuable tool for studying glutamatergic neurotransmission and thalidomide's metabolic fate. Researchers investigating partial agonism at the NMDA receptor, or those tracing the pharmacokinetics and bioactivity of thalidomide metabolites, will find this compound essential for in vitro assays and as a reference standard. Its distinct pharmacological profile relative to full agonists like glutamate supports its use in exploring safer NMDA receptor modulation strategies.

Structure-Activity Relationship (SAR) Studies of Carboxybenzoyl Amino Acid Derivatives

The ortho-substituted carboxybenzoyl group imparts unique physicochemical properties, including altered lipophilicity and solubility, relative to para-substituted or non-carboxylated benzoyl analogs . This makes N-(o-Carboxybenzoyl)-DL-glutamic acid an ideal candidate for SAR investigations aimed at understanding how positional isomerism affects biological activity, solubility, and interaction profiles. Procurement of this specific ortho-isomer is critical for studies designed to correlate molecular geometry with functional outcomes in enzyme inhibition, receptor binding, or peptide coupling efficiency.

Peptide Synthesis and Protecting Group Methodology Development

The compound's enhanced polarity and aqueous solubility, conferred by the ortho-carboxyl group, distinguish it from less polar N-acyl amino acids like N-Benzoyl-DL-glutamic acid . This property can be leveraged in peptide synthesis where aqueous coupling conditions are preferred or where improved solubility of protected intermediates facilitates purification. Additionally, the phthaloyl group's historical use as an amine protecting group positions this compound as a key intermediate or model system for developing and optimizing deprotection strategies, particularly hydrazinolysis.

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